Glyprothiazol
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Overview
Description
Glyprothiazol is a sulfonamide derivative with the molecular formula C11H14N4O2S2. It is known for its antihyperglycemic activity, which means it can lower blood glucose levels by increasing the release of insulin from pancreatic beta cells . This compound is particularly significant in the treatment of type 2 diabetes mellitus, where it stimulates insulin secretion through a direct action on pancreatic islets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glyprothiazol involves the reaction of 4-aminobenzenesulfonamide with 5-isopropyl-1,3,4-thiadiazole-2-amine. The reaction typically occurs under controlled conditions, including specific temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Glyprothiazol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Glyprothiazol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus due to its ability to stimulate insulin secretion.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Glyprothiazol exerts its effects by stimulating the release of insulin from pancreatic beta cells. It acts directly on the pancreatic islets, enhancing insulin secretion and thereby lowering blood glucose levels. The molecular targets involved include the sulfonylurea receptor on the beta cells, which is part of the ATP-sensitive potassium channel complex .
Comparison with Similar Compounds
- Glipizide
- Glyburide
- Tolbutamide
Comparison: Glyprothiazol is unique in its specific structure and mechanism of action. While other sulfonylureas like Glipizide, Glyburide, and Tolbutamide also stimulate insulin secretion, this compound has distinct pharmacokinetic properties and may offer different therapeutic benefits in terms of onset and duration of action .
Properties
CAS No. |
80-34-2 |
---|---|
Molecular Formula |
C11H14N4O2S2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-amino-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H14N4O2S2/c1-7(2)10-13-14-11(18-10)15-19(16,17)9-5-3-8(12)4-6-9/h3-7H,12H2,1-2H3,(H,14,15) |
InChI Key |
OPIGMRDAPFQALU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
Key on ui other cas no. |
80-34-2 |
solubility |
3.85e-04 M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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